N-benzyl(2-hydroxyphenyl)sulfamate
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Overview
Description
Mechanism of Action
Target of Action
The primary target of N-benzyl(2-hydroxyphenyl)sulfamate is Carbonic anhydrase IX (CA-IX) . CA-IX is a protein that participates in pH regulation and may be involved in the control of cell proliferation and transformation . It is also a novel specific biomarker for cervical neoplasia .
Mode of Action
It is known that the compound interacts with its target, ca-ix, leading to changes in the target’s function
Biochemical Pathways
The biochemical pathways affected by this compound are related to the function of CA-IX. As CA-IX participates in pH regulation, the compound may affect pathways related to pH balance in the cell . Additionally, given CA-IX’s role in cell proliferation and transformation, pathways related to these processes may also be affected .
Result of Action
The molecular and cellular effects of this compound’s action are likely related to its interaction with CA-IX. By affecting the function of CA-IX, the compound could potentially alter pH regulation and cell proliferation and transformation processes . .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-benzyl(2-hydroxyphenyl)sulfamate can be synthesized through the reaction of 2-hydroxyphenylsulfamic acid with benzyl chloride under basic conditions . The reaction typically involves the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is carried out in an organic solvent like dichloromethane or toluene at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial-grade equipment and solvents to ensure efficiency and safety .
Chemical Reactions Analysis
Types of Reactions
N-benzyl(2-hydroxyphenyl)sulfamate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert it into sulfamic acid derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the benzyl group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfamic acid derivatives.
Substitution: Various substituted phenylsulfamates.
Scientific Research Applications
N-benzyl(2-hydroxyphenyl)sulfamate has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Phenylsulfamate: Similar in structure but lacks the benzyl group.
Benzylsulfamate: Similar but lacks the hydroxyphenyl group.
Sulfonimidates: Organosulfur compounds with similar functional groups but different structural frameworks.
Uniqueness
N-benzyl(2-hydroxyphenyl)sulfamate is unique due to the presence of both benzyl and hydroxyphenyl groups, which confer distinct chemical and biological properties. This combination allows for versatile applications and interactions in various scientific fields .
Properties
IUPAC Name |
(2-hydroxyphenyl) N-benzylsulfamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO4S/c15-12-8-4-5-9-13(12)18-19(16,17)14-10-11-6-2-1-3-7-11/h1-9,14-15H,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNRNPKYVAOXNNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNS(=O)(=O)OC2=CC=CC=C2O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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